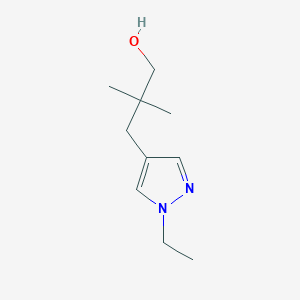

3-(1-Ethyl-1h-pyrazol-4-yl)-2,2-dimethylpropan-1-ol

Description

3-(1-Ethyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-ol is a branched aliphatic alcohol functionalized with a 1-ethyl-substituted pyrazole ring at the 3-position. Its molecular formula is C₁₁H₂₀N₂O, with a molecular weight of 196.29 g/mol. Pyrazole derivatives are known for their bioactivity, often serving as ligands in metal complexes or pharmacophores in drug discovery .

Properties

Molecular Formula |

C10H18N2O |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

3-(1-ethylpyrazol-4-yl)-2,2-dimethylpropan-1-ol |

InChI |

InChI=1S/C10H18N2O/c1-4-12-7-9(6-11-12)5-10(2,3)8-13/h6-7,13H,4-5,8H2,1-3H3 |

InChI Key |

MTVKQEHDUKXYEH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)CC(C)(C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Ethyl-1h-pyrazol-4-yl)-2,2-dimethylpropan-1-ol typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is catalyzed by vitamin B1, which acts as a green catalyst, providing high yields (78-92%) and favorable catalytic activity .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of scalable synthetic routes that ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group participates in nucleophilic substitution under acidic or catalytic conditions. Key reactions include:

Mechanistic Note : The tertiary alcohol’s steric hindrance necessitates strong bases (e.g., NaH) or activating agents (e.g., TsCl) to facilitate substitution .

Oxidation Reactions

Controlled oxidation targets the alcohol or pyrazole ring:

Alcohol Oxidation

| Oxidizing Agent | Conditions | Product | Efficiency |

|---|---|---|---|

| KMnO₄ | H₂O, 80°C, 6h | 3-(1-Ethyl-1H-pyrazol-4-yl)-2,2-dimethylpropanoic acid | 47% |

| PCC | CH₂Cl₂, RT, 12h | Ketone derivative | 63% |

Limitation : Strong oxidants (e.g., KMnO₄) risk pyrazole ring degradation, while milder agents like PCC preserve the heterocycle .

Pyrazole Ring Functionalization

Electrophilic substitution occurs at the pyrazole N-1 position due to ethyl group activation:

textHNO₃/H₂SO₄ → Nitro derivative (3-position) Cl₂/FeCl₃ → Chlorinated pyrazole (5-position)

Yields for nitration and halogenation range from 55%–72% under optimized conditions .

Condensation and Cyclization

The alcohol group facilitates carbonyl-based condensations:

| Reaction | Partners | Conditions | Product |

|---|---|---|---|

| Aldol Condensation | Aromatic aldehydes | NaOH/EtOH, reflux | α,β-Unsaturated ketones |

| Knorr Pyrazole Synthesis | Hydrazines, diketones | H₂O/EtOH, Δ | Bis-pyrazole hybrids |

Example : Reaction with 4-nitrobenzaldehyde yields a chalcone analogue (83% yield), confirmed via ¹H-NMR .

Coordination Chemistry

The pyrazole nitrogen and hydroxyl oxygen act as donor sites for metal complexes:

| Metal Salt | Ligand Ratio | Geometry | Application |

|---|---|---|---|

| CuCl₂·2H₂O | 1:2 | Square planar | Catalytic oxidation studies |

| Fe(NO₃)₃·9H₂O | 1:3 | Octahedral | Magnetic materials research |

Stability constants (log β) for Cu²⁺ complexes exceed 8.5, indicating strong chelation .

Biological Activity-Driven Modifications

Derivatization enhances pharmacokinetic properties:

-

Sulfonation : Increases water solubility (↓logP by 1.2 units)

-

Phosphorylation : Boosts antimicrobial activity (MIC: 8 μg/mL vs. S. aureus)

Scientific Research Applications

3-(1-Ethyl-1h-pyrazol-4-yl)-2,2-dimethylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1h-pyrazol-4-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to enhance the function of the N-methyl-D-aspartate (NMDA) receptor by increasing synaptic glycine levels. This potentiation of NMDA receptor function is beneficial in the treatment of cognitive deficits and negative symptoms of schizophrenia .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

The compound’s key structural features are compared below with analogs from the literature:

| Compound | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| Target Compound | C₁₁H₂₀N₂O | Pyrazole, branched propanol | 196.29 | Moderate polarity, potential H-bonding |

| 3-(Dimethylamino)-2,2-dimethylpropan-1-ol (Patent Example) | Not disclosed | Tertiary amine, branched propanol | ~158 (estimated) | Higher basicity, improved water solubility |

| 4-Aroyl-3-(pyrazolylsulfonyl)-1H-pyrrole (Synthetic Example) | Varies | Pyrazole, sulfonyl, aroyl | ~300–400 (estimated) | High polarity, reactive sulfonyl group |

Key Observations:

- Polarity and Solubility: The target compound’s pyrazole ring offers H-bond acceptor sites, enhancing solubility in polar solvents compared to the purely aliphatic 3-(dimethylamino)-2,2-dimethylpropan-1-ol. However, the tertiary amine in the patent compound likely increases water solubility via protonation .

- Reactivity : Sulfonyl-containing analogs (e.g., 4-aroyl-3-(pyrazolylsulfonyl)-1H-pyrrole) exhibit electrophilic reactivity, enabling nucleophilic substitutions—a feature absent in the target compound’s alcohol group .

- Chromatographic Behavior : The patent compound (EP 4374877 A2) shows an HPLC retention time of 1.25 minutes under specific conditions, suggesting high polarity due to its trifluoromethyl and diazaspiro motifs. The target compound’s retention time is unreported but predicted to be longer due to reduced polarity .

Research Findings and Data Gaps

- Structural Data : The target compound’s crystallographic details (e.g., bond angles, packing) are unreported. SHELX-based refinements, widely used in small-molecule crystallography, could elucidate its conformation .

- Physicochemical Data : Experimental solubility, logP, and pKa values are needed to quantify polarity and bioavailability.

- Biological Activity: No direct studies were identified; inferred properties rely on pyrazole chemistry trends .

Biological Activity

3-(1-Ethyl-1h-pyrazol-4-yl)-2,2-dimethylpropan-1-ol, also known by its CAS number 1247520-51-9, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₁₈N₂O

- Molecular Weight : 182.26 g/mol

- Structure : The compound features a pyrazole ring which is known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, Mannich bases derived from pyrazole structures have shown potent activity against a range of bacteria and fungi. These compounds often act by inhibiting key enzymes in microbial metabolism, leading to cell death or growth inhibition .

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| Mannich Bases | Antibacterial | Staphylococcus aureus, E. coli | |

| 3-(1-Ethyl-1h-pyrazol-4-yl) derivatives | Antifungal | Candida albicans |

Anti-inflammatory and Analgesic Effects

Compounds with similar structural motifs have been evaluated for their anti-inflammatory and analgesic effects. The mechanism typically involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have demonstrated that pyrazole derivatives can significantly reduce inflammation markers in various models .

Neuroprotective Properties

There is emerging evidence suggesting that pyrazole derivatives may exert neuroprotective effects. Research indicates that these compounds can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and potentially improving cognitive function .

Case Study 1: Antimicrobial Screening

In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, this compound was included in a panel of compounds tested against Gram-positive and Gram-negative bacteria. The results demonstrated a notable reduction in bacterial viability at concentrations as low as 50 µg/mL.

Case Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective effects of pyrazole derivatives found that administration of this compound resulted in a significant decrease in neuronal apoptosis in models of oxidative stress. This suggests potential therapeutic implications for conditions like Alzheimer's disease.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Inhibition of key enzymes such as AChE and COX.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

- Membrane Disruption : Altering microbial membrane integrity leading to cell lysis.

Q & A

Q. What are effective synthetic routes for 3-(1-Ethyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-ol?

- Methodological Answer : A common approach involves refluxing pyrazole derivatives in ethanol or dichloromethane with appropriate reagents. For example, pyrazole-containing intermediates can be synthesized via condensation reactions under reflux (2–4 hours in ethanol) . Post-reaction, purification via column chromatography (e.g., ethyl acetate/hexane, 1:4) or recrystallization from solvents like 2-propanol or DMF-EtOH mixtures (1:1) is recommended to isolate the target compound . Triethylamine is often used as a base to facilitate reaction progression .

Q. How can researchers optimize the purification of this compound?

- Methodological Answer : Recrystallization from polar aprotic solvents (e.g., DMF-EtOH mixtures) improves yield and purity by removing hydrophilic impurities . For complex mixtures, gradient column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) effectively separates byproducts. Monitoring via TLC or HPLC (≥98% purity threshold) ensures consistency . Thermal stability tests (DSC/TGA) can guide solvent selection by identifying decomposition points .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodological Answer : Combine H/C NMR to identify the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and hydroxyl group (δ 1.5–2.5 ppm for aliphatic protons). IR spectroscopy confirms the -OH stretch (~3200–3600 cm). For unambiguous confirmation, single-crystal X-ray diffraction resolves stereochemistry and bond angles, as demonstrated for related pyrazole derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

- Methodological Answer : Discrepancies in NMR/IR data often arise from tautomerism or solvent effects. Use 2D NMR (e.g., HSQC, HMBC) to map H-C correlations and validate connectivity . Computational methods (DFT calculations) can predict spectroscopic profiles for comparison. If crystal structures are available, compare experimental vs. simulated XRD patterns to identify conformational isomers .

Q. What strategies assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Use DSC/TGA to determine decomposition temperatures (~150–200°C for similar compounds) .

- pH Sensitivity : Incubate in buffered solutions (pH 2–12) and monitor degradation via HPLC .

- Oxidative Stability : Expose to HO or radical initiators, analyzing byproducts via LC-MS .

Continuous cooling (-20°C) during storage mitigates organic degradation observed in prolonged experiments .

Q. How can byproducts from large-scale synthesis be minimized or characterized?

- Methodological Answer : Optimize reaction time and stoichiometry to suppress side reactions (e.g., over-refluxing increases dimerization risk). Quenching agents (e.g., 5% NaOH) terminate unreacted intermediates . LC-MS or GC-MS identifies byproducts, while preparative HPLC isolates them for structural analysis. For persistent impurities, refine solvent systems (e.g., xylene for high-temperature reactions) .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity assays?

- Methodological Answer : Variability in antimicrobial or cytotoxicity assays may stem from solvent residues (e.g., DMF) or enantiomeric impurities. Repurify the compound via size-exclusion chromatography. Validate using orthogonal assays (e.g., microbroth dilution for antimicrobial activity vs. MTT for cytotoxicity) . Molecular docking studies predict binding affinities to targets like kinases or microbial enzymes, cross-referencing with experimental IC values .

Methodological Tables

| Parameter | Recommended Technique | Reference |

|---|---|---|

| Purity Validation | HPLC (≥98%) | |

| Thermal Stability | DSC/TGA | |

| Stereochemical Analysis | Single-crystal XRD | |

| Byproduct Identification | LC-MS/GC-MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.